molecular formula C3H8N2O2 B1263102 2-Amino-3-ammoniopropanoate

2-Amino-3-ammoniopropanoate

Cat. No. B1263102
M. Wt: 104.11 g/mol
InChI Key: PECYZEOJVXMISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-aminoalanine zwitterion is an amino acid zwitterion of 3-aminoalanine where the 3-amino group is protonated. It is a tautomer of a 3-aminoalanine.

Scientific Research Applications

  • Corrosion Inhibition : Amino acids, including derivatives of 2-Amino-3-ammoniopropanoate, have been investigated as corrosion inhibitors for metals. For instance, Srivastava et al. (2017) synthesized amino acid-based corrosion inhibitors and found that they effectively inhibited mild steel corrosion (Srivastava et al., 2017).

  • Anti-cancer and Molecular Docking Studies : Pavitha et al. (2017) conducted a study on novel compounds synthesized from 2-Amino-3-ammoniopropanoate, exploring their structural, spectroscopic properties, anti-cancer activity, and molecular docking studies (Pavitha et al., 2017).

  • High-Pressure Polymorphs : Research into the high-pressure polymorphs of amino acids, including 2-Amino-3-ammoniopropanoate derivatives, has been conducted to understand their structural properties under different conditions (Yamashita et al., 2007).

  • Neuroprotection in Cerebral Ischemia : Studies like that by Ivanova et al. (2002) have explored the role of 3-aminopropanal, a related compound, in neuroprotection during cerebral ischemia (Ivanova et al., 2002).

  • Asymmetric Biocatalysis : Research into asymmetric biocatalysis using Methylobacterium and substrates containing 3-amino-3-phenyl-propanoate ester has been conducted, highlighting its potential in pharmaceutical intermediate production (Li et al., 2013).

  • Synthesis of Antifungal Tripeptides : Computational peptidology assisted by conceptual density functional theory was used by Flores-Holguín et al. (2019) to study new antifungal tripeptides, including those containing 2-Amino-3-ammoniopropanoate (Flores-Holguín et al., 2019).

  • Global Metabolic Response to Stress : Borchert et al. (2019) explored the global metabolic response of Salmonella enterica to 2-aminoacrylate stress, where 2-aminoacrylate is an enamine intermediate generated in biochemical reactions involving 2-Amino-3-ammoniopropanoate (Borchert et al., 2019).

properties

IUPAC Name

2-amino-3-azaniumylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECYZEOJVXMISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-ammoniopropanoate

CAS RN

515-94-6
Record name 2,3-Diaminopropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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